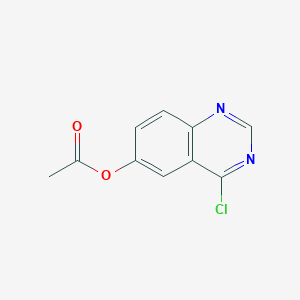

4-Chloroquinazolin-6-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloroquinazolin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6(14)15-7-2-3-9-8(4-7)10(11)13-5-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBGXLOBLBWVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596956 | |

| Record name | 4-Chloroquinazolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179246-11-8 | |

| Record name | 6-Quinazolinol, 4-chloro-, 6-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179246-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroquinazolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloroquinazolin-6-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroquinazolin-6-yl acetate is a key chemical intermediate primarily utilized in the synthesis of targeted cancer therapeutics, particularly kinase inhibitors. Its quinazoline core is a privileged scaffold in medicinal chemistry, known for its interaction with the ATP-binding sites of various protein kinases. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, a general synthesis approach, and its role in the development of kinase inhibitors targeting critical cell signaling pathways.

Core Properties

This section summarizes the key physicochemical properties of this compound. The data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 222.63 g/mol | [1][2] |

| CAS Number | 179246-11-8 | [1][2] |

| Appearance | Solid (predicted) | - |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in organic solvents like DMSO and DMF (inferred) | - |

| Storage | 2-8°C under an inert atmosphere | [1] |

Synthesis and Chemical Reactivity

General Synthesis Workflow

A plausible synthetic pathway for this compound is outlined below. This workflow is based on established methods for the synthesis of the 4-chloroquinazoline core structure.

References

"4-Chloroquinazolin-6-yl acetate" molecular structure and weight

This guide provides a detailed summary of the molecular structure and properties of 4-Chloroquinazolin-6-yl acetate, a significant heterocyclic compound utilized in medicinal chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Properties

This compound is a quinazoline derivative. These compounds are of interest in pharmaceutical research due to their broad range of biological activities. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1][2][3] |

| Molecular Weight | 222.63 g/mol | [1][3][4] |

| Monoisotopic Mass | 222.0196 Da | [2] |

| CAS Number | 179246-11-8 | [3][4] |

| InChI Key | LSBGXLOBLBWVEN-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(=O)OC1=CC2=C(C=C1)N=CN=C2Cl | [2] |

Structural Representation

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization clarifies the atomic arrangement and bonding within the molecule.

Applications in Research

This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its application in the development of kinase inhibitors, which are pivotal in cancer therapy. The quinazoline scaffold is a well-established pharmacophore known for its biological activity, and this compound provides a versatile building block for medicinal chemists to design potent and selective enzyme inhibitors for treating oncology and inflammatory diseases.[1]

References

The Pivotal Role of 4-Chloroquinazolin-6-yl Acetate as a Chemical Intermediate in Kinase Inhibitor Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroquinazolin-6-yl acetate is a crucial chemical intermediate, primarily utilized in the synthesis of a class of targeted therapeutics known as 4-anilinoquinazolines. These compounds are potent inhibitors of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The strategic placement of the chloro group at the 4-position facilitates nucleophilic aromatic substitution, a key step in the elaboration of the quinazoline scaffold, while the acetate group at the 6-position offers a versatile handle for further functionalization or can be hydrolyzed to reveal a hydroxyl group. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols and a summary of quantitative data are presented to aid researchers in the practical application of this important building block.

Chemical Properties and Specifications

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₇ClN₂O₂ and a molecular weight of 222.63 g/mol . It is typically supplied as a solid with a purity of 98% or higher.

| Property | Value |

| Molecular Formula | C₁₀H₇ClN₂O₂ |

| Molecular Weight | 222.63 g/mol |

| CAS Number | 179246-11-8 |

| Appearance | Solid |

| Purity | ≥98% |

| Storage | 2-8°C, under inert gas |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a multi-step process that begins with the formation of the quinazolinone core, followed by acetylation and chlorination.

Synthesis of 6-Nitro-4-hydroxyquinazoline

Materials:

-

5-Nitroanthranilonitrile

-

Formic acid

-

Concentrated sulfuric acid

Procedure:

-

To a mildly refluxing solution of formic acid and a catalytic amount of concentrated sulfuric acid, add 5-nitroanthranilonitrile portion-wise with stirring over 30 minutes.

-

Continue refluxing the reaction mixture for an additional 30 minutes.

-

After cooling to room temperature, pour the mixture into crushed ice.

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield 4-hydroxy-6-nitroquinazoline.

| Reactant | Molar Ratio | Typical Yield | Reference |

| 5-Nitroanthranilonitrile | 1 | 82% | [1] |

Reduction of the Nitro Group

The nitro group is then reduced to an amino group.

Acetylation of 6-Hydroxy-3,4-dihydroquinazolin-4-one

Materials:

-

6-Hydroxy-3,4-dihydroquinazolin-4-one

-

Acetic anhydride

-

Pyridine (catalyst)

Procedure:

-

Suspend 6-Hydroxy-3,4-dihydroquinazolin-4-one in acetic anhydride.

-

Add a catalytic amount of pyridine.

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated 6-acetoxy-3,4-dihydroquinazolin-4-one by filtration and wash with water.

Chlorination of 6-Acetoxy-3,4-dihydroquinazolin-4-one

Materials:

-

6-Acetoxy-3,4-dihydroquinazolin-4-one

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylaniline (catalyst)

Procedure:

-

To 6-acetoxy-3,4-dihydroquinazolin-4-one, add an excess of phosphorus oxychloride (or thionyl chloride) and a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Collect the precipitated this compound by vacuum filtration, wash thoroughly with water, and dry.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The primary application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, which are a well-established class of kinase inhibitors. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SₙAr) by anilines, forming the core structure of many targeted cancer therapies.

Nucleophilic Aromatic Substitution (SₙAr)

The general reaction involves the displacement of the 4-chloro substituent by the amino group of a substituted aniline. This reaction is often carried out in a polar solvent, such as isopropanol or N,N-dimethylformamide (DMF), and may be facilitated by conventional heating or microwave irradiation.

Caption: General workflow for the synthesis of 4-anilinoquinazolines.

Example: Synthesis of a Gefitinib Analogue Precursor

Gefitinib is an EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Its synthesis involves the reaction of a 4-chloroquinazoline intermediate with a substituted aniline. The following table summarizes typical reaction conditions for the synthesis of 4-anilinoquinazoline derivatives from various 4-chloroquinazolines.

| 4-Chloroquinazoline Derivative | Aniline Derivative | Solvent | Conditions | Yield | Reference |

| 4-Chloro-6,7-dimethoxyquinazoline | 3-Ethynyl-aniline | Isopropanol | Reflux, 2h | 85% | [2] |

| 4-Chloro-6-bromo-2-phenylquinazoline | 4-Methoxy-N-methylaniline | THF/H₂O | Microwave, 120°C, 10 min | 86% | [3] |

| 4-Chloro-6-iodo-2-phenylquinazoline | 3-Methoxy-N-methylaniline | THF/H₂O | Microwave, 120°C, 10 min | 90% | [3] |

| 4-Chloro-6-nitroquinazoline | 3-Aminophenol | Ethanol | Reflux, 4h | - | [1] |

Targeting the EGFR Signaling Pathway

The 4-anilinoquinazoline derivatives synthesized from this compound primarily target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

The 4-anilinoquinazoline core of these inhibitors functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, including the Ras-Raf-MEK-ERK, PI3K-Akt, and STAT pathways. The ultimate result is the inhibition of tumor cell growth and the induction of apoptosis.[4][5]

Conclusion

This compound is a versatile and indispensable intermediate in medicinal chemistry, particularly in the development of targeted cancer therapies. Its well-defined reactivity allows for the efficient construction of the 4-anilinoquinazoline scaffold, which is central to a number of clinically important kinase inhibitors. A thorough understanding of its synthesis and reactivity, as detailed in this guide, is essential for researchers and scientists working in the field of drug discovery and development. The continued exploration of derivatives from this key intermediate holds promise for the development of next-generation kinase inhibitors with improved efficacy and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. File:Epidermal growth factor receptor signaling pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 5. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide on its Discovery, History, and Therapeutic Applications

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in the realm of medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents across various disease areas. From its initial synthesis in the 19th century to its current prominence in targeted cancer therapy, the history of the quinazoline core is a testament to the enduring power of chemical synthesis and rational drug design. This technical guide provides a comprehensive overview of the discovery and historical development of quinazoline-based drugs, detailed experimental protocols for key syntheses, quantitative biological data, and a visual exploration of the critical signaling pathways modulated by these compounds.

Early Discovery and Foundational Syntheses

The journey of the quinazoline scaffold began in the latter half of the 19th century, with pioneering chemists laying the groundwork for what would become a vast and fruitful area of research.

-

1869: The First Quinazoline Derivative: Peter Griess is credited with the first synthesis of a quinazoline derivative. His work involved the reaction of cyanogen with anthranilic acid, a landmark achievement that constructed the fundamental quinazoline ring system.[1][2]

-

1895: Synthesis of the Parent Quinazoline: August Bischler and Lang reported the synthesis of the parent quinazoline molecule through the decarboxylation of quinazoline-2-carboxylic acid.[1][2][3]

-

1903: Gabriel's More Efficient Synthesis: Siegmund Gabriel developed a more practical and higher-yielding synthesis starting from o-nitrobenzylamine. This multi-step process involved reduction of the nitro group, condensation with formic acid to form a dihydroquinazoline intermediate, and subsequent oxidation to yield quinazoline.[1][3][4][5] It was Widdege who ultimately proposed the name "quinazoline" for this class of compounds.[1][2][4]

These early synthetic endeavors paved the way for the exploration of a multitude of quinazoline derivatives and the eventual discovery of their diverse pharmacological activities.[6][7]

From Natural Products to Early Synthetic Drugs

The exploration of natural products and the advent of synthetic chemistry in the 20th century unveiled the therapeutic potential of the quinazoline core.

Naturally Occurring Quinazoline Alkaloids

Over 200 biologically active quinoline and quinazoline alkaloids have been identified from various natural sources, including plants, microorganisms, and animals.[8] One of the most significant early discoveries was the isolation of vasicine from the Indian shrub Adhatoda vasica.[8] Traditionally used in Ayurvedic medicine, vasicine and its derivatives exhibit bronchodilatory and respiratory stimulant effects.[8] The discovery of such naturally occurring quinazolines spurred further investigation into the therapeutic potential of this scaffold.

The Era of Sedatives: The Story of Methaqualone

One of the first synthetic quinazoline derivatives to gain widespread use was methaqualone . First synthesized in India in 1951 during research for new antimalarial drugs, its potent sedative-hypnotic properties were soon recognized.[6] Marketed under brand names like Quaalude, it became a widely prescribed sedative in the 1960s and 1970s.[6] However, its high potential for abuse and addiction led to its withdrawal from most markets and its classification as a Schedule I drug in the United States in 1984.[6]

Antihypertensive Agents: The Rise of Prazosin

A significant breakthrough in the therapeutic application of synthetic quinazolines was the development of prazosin . As a selective antagonist of the α1-adrenergic receptor, prazosin induces relaxation of smooth muscle in blood vessels, leading to a decrease in blood pressure.[8][9][10][11][12] This mechanism of action established a new class of antihypertensive drugs and demonstrated the potential of the quinazoline scaffold in cardiovascular medicine.[9][10][11]

The Modern Era: Quinazolines in Targeted Cancer Therapy

The late 20th and early 21st centuries have witnessed the remarkable evolution of quinazoline-based drugs into highly specific and potent anticancer agents. This progress has been driven by an increased understanding of the molecular drivers of cancer, particularly the role of protein kinases in oncogenic signaling.

Targeting the Epidermal Growth Factor Receptor (EGFR) Family

The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4, are key regulators of cell growth, proliferation, and survival.[13][14][15][16] Dysregulation of these signaling pathways is a hallmark of many cancers. The quinazoline scaffold proved to be an ideal framework for designing inhibitors that compete with ATP for binding to the kinase domain of these receptors.

-

Gefitinib (Iressa®): One of the first successful quinazoline-based EGFR tyrosine kinase inhibitors (TKIs). It demonstrates significant efficacy in patients with non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.

-

Erlotinib (Tarceva®): Another first-generation EGFR TKI with a similar mechanism of action to gefitinib, also used in the treatment of NSCLC and pancreatic cancer.[17]

To overcome resistance to first-generation inhibitors, second-generation compounds were developed. These agents irreversibly bind to the kinase domain of multiple HER family members.

-

Afatinib (Gilotrif®): An irreversible inhibitor of EGFR, HER2, and HER4.[13][18][19][20][21][22][23][24][25][26]

-

Dacomitinib (Vizimpro®): A potent and irreversible pan-HER inhibitor that has shown efficacy in NSCLC with EGFR mutations.[13][14][15][16][27][28][29][30][31][32]

Multi-Targeted Kinase Inhibitors: Vandetanib

The versatility of the quinazoline scaffold has also been exploited to create multi-targeted kinase inhibitors that simultaneously block multiple signaling pathways involved in tumor growth and angiogenesis.

-

Vandetanib (Caprelsa®): An inhibitor of vascular endothelial growth factor receptor (VEGFR), EGFR, and RET-tyrosine kinase.[33][34][35][36] It is used in the treatment of certain types of thyroid cancer.[33][35]

Quantitative Data Summary

The following tables summarize key quantitative data for prominent quinazoline-based anticancer drugs.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected Quinazoline Kinase Inhibitors

| Compound | Target | Cell Line | IC50 (nM) | Reference(s) |

| Gefitinib | EGFR | Various | 23 - 79 | [37] |

| Erlotinib | EGFR | Various | 80 | [37] |

| EGFR | PC-9 | 7 | [23] | |

| EGFR | H3255 | 12 | [23] | |

| Afatinib | EGFRwt | 0.5 | [18] | |

| EGFR L858R | 0.4 | [18] | ||

| EGFR L858R/T790M | 10 | [18] | ||

| HER2 | 14 | [18] | ||

| HER4 | 1 | [18] | ||

| EGFR | BxPC3 | 11 | [38] | |

| EGFR | PC-9 | 0.8 | [23] | |

| EGFR | H3255 | 0.3 | [23] | |

| EGFR | PC-9-GR | 350 | [21] | |

| EGFR | H1975 | 38.4 | [21] | |

| Dacomitinib | EGFR (exon 19 del) | NSCLC cell lines | ~4-12 times lower than Gefitinib | [27] |

Table 2: Pharmacokinetic Properties of Selected Quinazoline Kinase Inhibitors

| Compound | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Protein Binding (%) | Primary Metabolism | Primary Excretion | Reference(s) |

| Erlotinib | ~60 (fasting), ~100 (with food) | 4 | 36.2 | ~93 | CYP3A4, CYP1A2, CYP1A1 | Feces (83%), Urine (8%) | [17][37][39][40][41] |

| Vandetanib | Well absorbed | 4 - 10 | 19 days | ~90 | CYP3A4, FMO1, FMO3 | Feces (44%), Urine (25%) | [33][42] |

Experimental Protocols

This section provides detailed methodologies for key historical and modern syntheses of the quinazoline scaffold and its derivatives.

Protocol 1: Niementowski Quinazolinone Synthesis (General Procedure)

The Niementowski synthesis is a classical and versatile method for the preparation of 4(3H)-quinazolinones.

Reaction: Condensation of an anthranilic acid with an amide.

Procedure:

-

A mixture of an appropriately substituted anthranilic acid (1 equivalent) and an excess of the desired amide (e.g., formamide for an unsubstituted 2-position) is heated to 130-150 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is triturated with a suitable solvent (e.g., water or ethanol).

-

The solid product is collected by filtration, washed with the solvent, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Protocol 2: Synthesis of Dacomitinib

The following is a simplified representation of a synthetic route to dacomitinib.[28][29][30][32]

Step 1: Cyclization 2-Amino-4-fluorobenzoic acid is reacted with formamide at elevated temperatures (e.g., 130-180 °C) to yield 7-fluoro-4-quinazolinone.[32]

Step 2: Nitration The 7-fluoro-4-quinazolinone is nitrated using a mixture of sulfuric acid and nitric acid at elevated temperatures (e.g., 50-110 °C) to introduce a nitro group at the 6-position, yielding 7-fluoro-6-nitro-4(3H)-quinazolinone.[32]

Step 3: Chlorination The 6-nitro-7-fluoro-4(3H)-quinazolinone is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to give 4-chloro-6-nitro-7-fluoroquinazoline.

Step 4: Nucleophilic Aromatic Substitution The 4-chloro-6-nitro-7-fluoroquinazoline is reacted with 3-chloro-4-fluoroaniline in a suitable solvent (e.g., isopropanol) at elevated temperatures to yield N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.

Step 5: Reduction of the Nitro Group The nitro group of the resulting compound is reduced to an amino group using standard reduction conditions (e.g., iron powder in the presence of an acid or catalytic hydrogenation) to give N⁴-(3-chloro-4-fluorophenyl)-7-fluoroquinazoline-4,6-diamine.

Step 6: Acylation The 6-amino group is acylated with (E)-4-(piperidin-1-yl)but-2-enoyl chloride in the presence of a base to afford dacomitinib.

Protocol 3: Synthesis of Afatinib

The synthesis of afatinib involves several key steps, including the construction of the quinazoline core and the introduction of the side chains.[13][43][44][45][46]

Step 1: Formation of the Quinazolinone Core 2-Amino-4-chlorobenzoic acid is reacted with formamidine acetate to form 7-chloro-4(3H)-quinazolinone.[13]

Step 2: Nitration The quinazolinone is nitrated to introduce a nitro group at the 6-position, yielding 7-chloro-6-nitro-4(3H)-quinazolinone.[13]

Step 3: Chlorination The quinazolinone is converted to the corresponding 4-chloroquinazoline, 4,7-dichloro-6-nitroquinazoline, using a chlorinating agent like phosphorus oxychloride.[13]

Step 4: Nucleophilic Aromatic Substitution with the Aniline Moiety The 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline to yield N-(3-chloro-4-fluorophenyl)-7-chloro-6-nitroquinazolin-4-amine.

Step 5: Introduction of the Tetrahydrofuran Side Chain The 7-chloro group is displaced by (S)-tetrahydrofuran-3-ol in the presence of a base to give N-(3-chloro-4-fluorophenyl)-6-nitro-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-4-amine.

Step 6: Reduction of the Nitro Group The nitro group is reduced to an amine to yield N⁴-(3-chloro-4-fluorophenyl)-7-((S)-tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine.[45]

Step 7: Amidation The 6-amino group is acylated with (E)-4-(dimethylamino)but-2-enoyl chloride to afford afatinib.[45]

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of many modern quinazoline-based drugs stems from their ability to inhibit key signaling pathways that are aberrantly activated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Caption: EGFR Signaling Pathway and Inhibition by Quinazolines.

Caption: HER2 Signaling Pathway and Inhibition by Quinazolines.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quinazoline - Wikipedia [en.wikipedia.org]

- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. litfl.com [litfl.com]

- 9. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Prazosin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Prazosin - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. oncologynewscentral.com [oncologynewscentral.com]

- 15. What is the mechanism of Dacomitinib? [synapse.patsnap.com]

- 16. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Effects of Afatinib on Development of Non-Small-Cell Lung Cancer by Regulating Activity of Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Blocking of the EGFR-STAT3 signaling pathway through afatinib treatment inhibited the intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. oncotarget.com [oncotarget.com]

- 27. tandfonline.com [tandfonline.com]

- 28. researchgate.net [researchgate.net]

- 29. How to synthesize Dacomitinib (PF299804)?_Chemicalbook [chemicalbook.com]

- 30. CN103288759A - Method for preparing dacomitinib - Google Patents [patents.google.com]

- 31. Phase I and pharmacokinetic study of dacomitinib (PF-00299804), an oral irreversible, small molecule inhibitor of human epidermal growth factor receptor-1, -2, and -4 tyrosine kinases, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]

- 33. Vandetanib - Wikipedia [en.wikipedia.org]

- 34. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 35. What is Vandetanib used for? [synapse.patsnap.com]

- 36. oncolink.org [oncolink.org]

- 37. ClinPGx [clinpgx.org]

- 38. researchgate.net [researchgate.net]

- 39. omicsonline.org [omicsonline.org]

- 40. ovid.com [ovid.com]

- 41. reference.medscape.com [reference.medscape.com]

- 42. Caprelsa (vandetanib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 43. benchchem.com [benchchem.com]

- 44. Afatinib synthesis - chemicalbook [chemicalbook.com]

- 45. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]

- 46. medkoo.com [medkoo.com]

The Quinazoline Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties and the development of highly potent and selective therapeutic agents. This guide delves into the profound biological significance of the quinazoline core, with a particular focus on its pivotal role in oncology as a potent inhibitor of key signaling pathways that drive cancer progression.

Mechanism of Action: Targeting Key Kinases in Cancer Signaling

The primary mechanism through which many quinazoline-based drugs exert their therapeutic effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival. Quinazoline derivatives have been successfully designed to target the ATP-binding pocket of several key oncogenic kinases, acting as competitive inhibitors and effectively shutting down their downstream signaling cascades.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), triggers a cascade of intracellular events promoting cell proliferation, survival, and metastasis.[1] Mutations and overexpression of EGFR are common in various cancers, particularly non-small-cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[2][3]

Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are designed to bind to the ATP-binding site within the kinase domain of EGFR.[4] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][5] The blockade of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.

References

The Versatile Building Block: A Technical Guide to 4-Chloroquinazolin-6-yl Acetate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the design of potent and selective kinase inhibitors, forming the core of numerous approved anti-cancer drugs. This technical guide focuses on a key intermediate, 4-Chloroquinazolin-6-yl acetate , and its strategic application in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This document provides a comprehensive overview of its synthesis, its derivatization into bioactive molecules, and the experimental protocols for biological evaluation. Detailed signaling pathways and experimental workflows are visualized to provide a clear understanding of the scientific principles and practical applications of this versatile building block in drug discovery.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The quinazoline ring system has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine ring of ATP and bind to the hinge region of the kinase ATP-binding site.[1] This interaction is crucial for the development of potent and selective ATP-competitive kinase inhibitors.

The 4-anilinoquinazoline core is a prominent feature in several FDA-approved tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib, which primarily target EGFR.[1] The substitution pattern on the quinazoline ring is critical for modulating potency, selectivity, and pharmacokinetic properties. The C6 position of the quinazoline core is a key site for modification to enhance inhibitor potency and introduce additional interactions with the receptor. The acetate group at this position in this compound offers a versatile handle for further functionalization or for facile deprotection to the corresponding phenol, which can then be elaborated into a variety of side chains.

Synthesis of the Building Block: this compound

The synthesis of this compound is a crucial first step in the development of kinase inhibitors from this scaffold. A common synthetic route starts from 6-hydroxyquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-hydroxyquinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous reaction vessel

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

A mixture of 6-hydroxyquinazolin-4(3H)-one (1 equivalent) and thionyl chloride (excess, e.g., 7-8 equivalents) is prepared in an anhydrous reaction vessel.

-

A catalytic amount of anhydrous N,N-dimethylformamide (DMF) is added to the mixture.

-

The reaction mixture is stirred and heated at 70°C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the excess thionyl chloride is removed under reduced pressure using a rotary evaporator.

-

The crude this compound is typically used in the next step without further purification.[2]

Application in Kinase Inhibitor Synthesis

The 4-chloro group of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, making it an ideal precursor for the synthesis of 4-anilinoquinazoline derivatives. The acetate group at the C6 position can be carried through subsequent synthetic steps or can be hydrolyzed to the corresponding phenol for further derivatization.

Synthesis of a Macrocyclic EGFR Inhibitor

A notable application of this compound is in the synthesis of macrocyclic EGFR inhibitors. These inhibitors are designed to enhance selectivity for mutant forms of EGFR over the wild-type, potentially reducing side effects.[2]

Experimental Workflow: Synthesis of a Macrocyclic EGFR Inhibitor

Biological Evaluation of Kinase Inhibitors

The synthesized quinazoline derivatives are evaluated for their inhibitory activity against target kinases and their anti-proliferative effects in cancer cell lines.

In Vitro Kinase Inhibition Assays

These assays determine the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Materials:

-

Recombinant human EGFR or VEGFR-2 kinase

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

Test compounds (diluted in DMSO)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

Solid white 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare a master mix containing the kinase substrate and ATP in the assay buffer.

-

Kinase Reaction:

-

To the wells of a microplate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

-

Add the master mix to each well.

-

Initiate the reaction by adding the diluted kinase enzyme to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3][4]

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of kinase inhibitors in a more physiologically relevant context. These assays measure the effect of the compounds on cell proliferation, viability, or the phosphorylation of downstream signaling proteins.

Materials:

-

Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include appropriate controls (vehicle-treated and untreated cells).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Data Presentation: Inhibitory Activities of Quinazoline-based Kinase Inhibitors

The following tables summarize the inhibitory activities of representative quinazoline-based kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Macrocyclic Inhibitor 3f | EGFR Del19 | 119 | [5] |

| EGFR WT | >10,000 | [5] | |

| Compound 7i | EGFR | 11.66 | [6] |

| Compound 11d | VEGFR-2 | 5,490 | [7] |

| Compound 6m | EGFR | 3.2 | [8] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Compound 7i | A549 | 0.85 | [6] |

| HT-29 | 1.23 | [6] | |

| MCF-7 | 2.54 | [6] | |

| Compound 11d | HepG-2 | 10.3 | [7] |

| Compound 6m | HepG2 | 8.3 | [8] |

Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which promote cell proliferation, survival, and migration.[9][10]

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is the primary mediator of angiogenesis, the formation of new blood vessels. Binding of VEGF to VEGFR-2 leads to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are essential for endothelial cell proliferation, migration, and survival.[7]

Conclusion

This compound is a valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic importance lies in the reactive 4-chloro position, which allows for the straightforward introduction of various aniline moieties, and the C6-acetate group, which provides a handle for further synthetic elaboration. This guide has provided a comprehensive overview of the synthesis of this key intermediate, its application in the construction of potent kinase inhibitors, and the essential experimental protocols for their biological evaluation. The continued exploration of derivatives from this scaffold holds significant promise for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

- 1. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. arabjchem.org [arabjchem.org]

Spectroscopic and Synthetic Profile of 4-Chloroquinazolin-6-yl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for 4-Chloroquinazolin-6-yl acetate, a key intermediate in the development of targeted cancer therapies. Due to the limited public availability of complete experimental spectroscopic data, this document focuses on reported ¹H NMR data, detailed synthetic protocols, and the compound's role in inhibiting critical signaling pathways.

Spectroscopic Data

While comprehensive experimental data for this compound is not widely published, ¹H NMR data has been reported in various patents. The data confirms the structural integrity of the synthesized compound.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |

| H-2 | Singlet (s) | 9.10 | - | CDCl₃ |

| H-5 | Singlet (s) | 8.19 | - | CDCl₃ |

| H-7 | Doublet (d) | 8.03 | Not Reported | CDCl₃ |

| H-8 | Doublet of Doublets (dd) | 7.95 | Not Reported | CDCl₃ |

| -COCH₃ | Singlet (s) | 2.38 | - | CDCl₃ |

Note: Data sourced from patent literature. Variations in reported chemical shifts may occur due to differences in experimental conditions.

¹³C NMR, IR, and Mass Spectrometry Data: As of the latest literature review, experimental ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound are not publicly available. Researchers requiring this data would need to perform experimental characterization.

Experimental Protocols

The following sections detail the synthetic preparation of this compound and a general protocol for acquiring NMR data.

Synthesis of this compound

This protocol is based on methods described in patent literature for the synthesis of quinazoline derivatives.

Reaction Scheme:

Caption: Synthetic route to this compound.

Step 1: Acetylation of 6-Hydroxyquinazolin-4(3H)-one

-

To a solution of 6-hydroxy-4-quinazolone in acetic anhydride, add a catalytic amount of pyridine.

-

Heat the mixture at 100°C for 2 hours.

-

Cool the solution to room temperature and add ice to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under high vacuum to yield 4-hydroxyquinazolin-6-yl acetate.

Step 2: Chlorination of 4-Hydroxyquinazolin-6-yl Acetate

-

To a solution of 4-hydroxyquinazolin-6-yl acetate in thionyl chloride, add a catalytic amount of DMF.

-

Heat the reaction mixture to 90°C for 3 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Azeotrope the residue with toluene to provide the final product, this compound, as an off-white solid.

NMR Data Acquisition Protocol

This is a general procedure for obtaining high-resolution ¹H NMR spectra of quinazoline derivatives.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

Data Acquisition:

-

Tune and shim the instrument to ensure magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals and determine the multiplicities and coupling constants.

-

Role in Drug Discovery: Targeting the EGFR Signaling Pathway

This compound serves as a crucial building block in the synthesis of 4-anilinoquinazoline derivatives, a class of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By inhibiting EGFR, these compounds can effectively block downstream signaling and impede tumor growth.

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

In-Depth Technical Guide to the Physicochemical Properties of 4-Chloroquinazolin-6-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroquinazolin-6-yl acetate is a pivotal intermediate in the synthesis of targeted cancer therapeutics, most notably the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering crucial data for researchers and professionals involved in medicinal chemistry and drug development. This document details its chemical identity, physical characteristics, and provides a foundational experimental protocol for its synthesis.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a quinazoline core. The structure is characterized by a chlorine atom at the 4-position and an acetate group at the 6-position, which are key functionalities for its subsequent use in multi-step organic syntheses.[2]

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | (4-chloroquinazolin-6-yl) acetate |

| CAS Number | 179246-11-8[3] |

| Molecular Formula | C₁₀H₇ClN₂O₂[2] |

| Molecular Weight | 222.63 g/mol [2] |

| Canonical SMILES | CC(=O)OC1=CC2=C(C=C1)N=CN=C2Cl |

| InChI Key | LSBGXLOBLBWVEN-UHFFFAOYSA-N[3] |

Physicochemical Properties

Table 2: Summary of Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Purity | ≥98% | [3] |

| Melting Point | Not explicitly reported. | - |

| Boiling Point | Not explicitly reported. | - |

| Solubility | Soluble in common organic solvents used in synthesis (e.g., dichloromethane, isopropanol). Specific quantitative data is not available. | Inferred from synthetic procedures[4] |

| LogP (Predicted) | 2.20850 | [5] |

| Polar Surface Area (PSA) | 52.08 Ų | [5] |

| Storage Conditions | 2-8°C, under inert gas | [2] |

Role in Kinase Inhibitor Synthesis

This compound serves as a crucial building block in the synthesis of 4-anilinoquinazoline-based kinase inhibitors.[6] The quinazoline scaffold is a well-established pharmacophore that targets the ATP-binding site of various kinases, playing a significant role in oncology and inflammatory disease drug discovery.[2]

The primary utility of this intermediate is in the synthesis of Gefitinib, an EGFR inhibitor. The 4-chloro substituent acts as a leaving group for nucleophilic aromatic substitution with an appropriate aniline derivative, while the 6-acetoxy group serves as a protected hydroxyl group that can be deprotected in a subsequent step to allow for further functionalization.[1]

Experimental Protocols

The following section outlines a general, multi-step experimental protocol for the synthesis of this compound, as inferred from the patented synthesis of Gefitinib.[1][4]

Step 1: Selective Demethylation of 6,7-Dimethoxyquinazolin-4-one

This initial step involves the selective removal of the methyl group at the 6-position of the quinazoline ring.

-

Materials: 6,7-dimethoxyquinazolin-4-one, L-methionine, methanesulfonic acid.

-

Procedure: A mixture of 6,7-dimethoxyquinazolin-4-one and L-methionine is heated in methanesulfonic acid. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is worked up to isolate the 6-hydroxy-7-methoxyquinazolin-4-one.

Step 2: Acetylation of the 6-Hydroxy Group

The exposed hydroxyl group is then protected by acetylation.

-

Materials: 6-hydroxy-7-methoxyquinazolin-4-one, acetic anhydride, pyridine (or other suitable base).

-

Procedure: The 6-hydroxy derivative is treated with acetic anhydride in the presence of a base. The reaction yields 6-acetoxy-7-methoxyquinazolin-4-one.

Step 3: Chlorination of the 4-Position

The final step to yield the target intermediate involves the chlorination of the 4-position of the quinazoline ring.

-

Materials: 6-acetoxy-7-methoxyquinazolin-4-one, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), catalytic N,N-dimethylformamide (DMF).

-

Procedure: The acetylated quinazolinone is heated under reflux with a chlorinating agent such as thionyl chloride or phosphorus oxychloride, often with a catalytic amount of DMF.[7] After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized. The resulting solid precipitate, this compound, is collected by filtration, washed, and dried.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound [myskinrecipes.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Gefitinib synthesis - chemicalbook [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on 4-Chloroquinazolin-6-yl Acetate Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors for oncology. Within this chemical class, derivatives and analogues of 4-Chloroquinazolin-6-yl acetate represent a critical area of exploration. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is a key chemical intermediate used in the synthesis of a wide array of pharmacologically active molecules.[1] Its quinazoline core is a recognized privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding site of various protein kinases.[2][3] The chloro group at the 4-position serves as a versatile synthetic handle for the introduction of various nucleophiles, most notably anilines, to generate 4-anilinoquinazoline derivatives. These derivatives have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both crucial targets in cancer therapy.[4][5]

The acetate group at the 6-position offers another point of strategic modification. It can be retained in the final compound, hydrolyzed to a hydroxyl group for further functionalization, or replaced with other substituents to modulate the compound's physicochemical properties and biological activity. This guide will delve into the synthesis of various derivatives and analogues starting from this compound, present their biological activities in a structured format, and provide detailed experimental methodologies to facilitate further research and development.

Synthesis of this compound Derivatives

The primary synthetic utility of this compound lies in the reactivity of the C4-chloro group towards nucleophilic aromatic substitution. This allows for the introduction of a diverse range of substituents, with anilines being the most common, to afford 4-anilinoquinazoline derivatives.

General Synthesis of 4-Anilinoquinazolin-6-yl Acetate Derivatives

The most prevalent synthetic route involves the N-arylation of this compound with a variety of substituted anilines. This reaction is typically carried out in a suitable solvent, such as isopropanol or a mixture of THF and water, and can be facilitated by microwave irradiation to reduce reaction times and improve yields.[6]

A general workflow for this synthesis is depicted below:

Synthesis of 6-Hydroxy-4-anilinoquinazoline Derivatives

The 6-acetoxy group can be readily hydrolyzed to a 6-hydroxy group, which can then serve as a point for further derivatization, such as etherification. This hydrolysis is typically achieved under basic conditions.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound have been primarily investigated as inhibitors of protein kinases, with a strong focus on EGFR and, to a lesser extent, VEGFR. The biological activity of these compounds is highly dependent on the nature of the substituents at the 4- and 6-positions of the quinazoline core.

Inhibition of EGFR and VEGFR Kinases

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition. The anilino group typically occupies the ATP-binding pocket of the kinase domain. The substituents on the aniline ring play a crucial role in determining the potency and selectivity of the inhibitor. Small, lipophilic groups at the 3-position of the aniline ring are often favored for potent EGFR inhibition.[2]

The substituent at the 6-position of the quinazoline ring also significantly influences activity. Electron-donating groups at this position are generally preferred.[2] The 6-hydroxy group, obtained from the hydrolysis of the 6-acetoxy group, can be further modified to introduce side chains that can interact with the solvent-exposed region of the kinase, potentially enhancing potency and modulating pharmacokinetic properties.[4]

Some 4-anilinoquinazoline derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2, which is a promising strategy for cancer treatment by simultaneously targeting tumor cell proliferation and angiogenesis.[7][8]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives

| Compound ID | 4-Anilino Substituent | 6-Position Substituent | Target Kinase | IC50 (nM) | Reference |

| 1 | 3-Chloro-4-fluoroaniline | Acetoxy | EGFR | Data not available | - |

| 2 | 3-Ethynylaniline | Methoxy | EGFR | 5 | [5] |

| 3 | 3-Chloro-4-fluoroaniline | Methoxy | EGFR | 11 | [5] |

| 4 | 3-Bromoaniline | Methoxy | VEGFR-2 | 160 | [7] |

| 5 | 3-Iodophenylamino | Methoxy | A431 cell line | 3000 | [9] |

| 6 | 3-(Trifluoromethyl)phenylamino | Methoxy | A431 cell line | 3500 | [9] |

Table 2: In Vitro Anti-proliferative Activity of Selected 4-Anilinoquinazoline Derivatives

| Compound ID | 4-Anilino Substituent | 6-Position Substituent | Cell Line | IC50 (µM) | Reference |

| 7 | 3-Bromoaniline | Methoxy | A431 | 1.78 | [7] |

| 8 | 3-Ethynylaniline | Methoxy | A431 | 8.31 (Erlotinib) | [7] |

| 9 | 3-Chloro-4-fluoroaniline | Methoxy | A431 | 10.62 (Vandetanib) | [7] |

| 10 | 3-Iodophenylamino | Methoxy | A431 | 3.0 | [9] |

| 11 | 3-(Trifluoromethyl)phenylamino | Methoxy | A431 | 3.5 | [9] |

Signaling Pathways

The primary mechanism of action for the anticancer activity of 4-anilinoquinazoline derivatives is the inhibition of receptor tyrosine kinase signaling pathways, predominantly the EGFR and VEGFR pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation and the initiation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and migration.[8] 4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its activation, thereby inhibiting these downstream signaling events.[2]

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key regulator of angiogenesis, the formation of new blood vessels.[4] Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately promoting tumor angiogenesis. Dual EGFR/VEGFR inhibitors can block this process, cutting off the tumor's blood supply.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for the Synthesis of 4-Anilinoquinazolin-6-yl Acetate Derivatives (Microwave-Assisted)

Materials:

-

This compound

-

Substituted aniline (1.05 equivalents)

-

Tetrahydrofuran (THF)

-

Water

-

Microwave reactor vial

-

Magnetic stirrer

Procedure:

-

In a microwave vial, combine this compound (1.0 equivalent) and the substituted aniline (1.05 equivalents).

-

Add a 1:1 mixture of THF and water (e.g., 6 mL per mmol of the chloroquinazoline).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-anilinoquinazolin-6-yl acetate derivative.

-

Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).[6]

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a compound required to inhibit 50% of the target kinase's activity.

Materials:

-

Purified recombinant kinase (e.g., EGFR, VEGFR-2)

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds dissolved in DMSO

-

Multi-well plates (e.g., 96-well or 384-well)

-

Phosphorimager or scintillation counter (for radiometric assays)

Procedure:

-

Prepare a reaction mixture in each well containing the kinase, its substrate, and the reaction buffer.

-

Add the test compound across a range of concentrations (serial dilutions). Include a DMSO-only well as a negative control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

-

Measure the kinase activity by quantifying the amount of phosphorylated substrate. For radiometric assays, this is done using a phosphorimager or scintillation counter.

-

Plot the kinase activity versus the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the concentration of a compound that reduces cell viability or proliferation by 50%.

Materials:

-

Cancer cell line (e.g., A431, HCT116)

-

Complete culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Treat the cells with serial dilutions of the test compounds. Include a DMSO-only well as a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a diverse range of quinazoline-based kinase inhibitors. The strategic manipulation of the 4-chloro and 6-acetoxy positions allows for the fine-tuning of biological activity and pharmacokinetic properties. The 4-anilinoquinazoline derivatives, in particular, have demonstrated significant potential as potent inhibitors of EGFR and VEGFR, key targets in oncology. This technical guide provides a solid foundation for researchers to design and synthesize novel analogues, understand their mechanism of action through the lens of key signaling pathways, and evaluate their therapeutic potential using established experimental protocols. Further exploration of the structure-activity relationships, especially concerning the 6-position, will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for "4-Chloroquinazolin-6-yl acetate"

Application Notes

Introduction

4-Chloroquinazolin-6-yl acetate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors used in cancer therapy. The quinazoline scaffold is a privileged structure in medicinal chemistry, and the presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities. The acetate group at the 6-position can serve as a protecting group or be hydrolyzed to reveal a hydroxyl group for further modification. This document outlines a detailed three-step protocol for the synthesis of this compound, starting from 2-amino-5-hydroxybenzoic acid.

Chemical Profile

| Property | Value |

| IUPAC Name | (4-chloroquinazolin-6-yl) acetate |

| Molecular Formula | C₁₀H₇ClN₂O₂ |

| Molecular Weight | 222.63 g/mol |

| CAS Number | 179246-11-8 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. |

| Storage | Store at 2-8°C under an inert atmosphere. |

Synthesis Workflow

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Hydroxyquinazolin-4(3H)-one

This step involves the cyclization of 2-amino-5-hydroxybenzoic acid with formamidine acetate to form the quinazolinone core.

-

Materials:

-

2-Amino-5-hydroxybenzoic acid (1.0 eq)

-

Formamidine acetate (1.5 eq)

-

2-Methoxyethanol

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-hydroxybenzoic acid and formamidine acetate.

-

Add 2-methoxyethanol to the flask (approximately 10 mL per gram of the benzoic acid derivative).

-

Heat the reaction mixture to reflux (approximately 125°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold 2-methoxyethanol and then with diethyl ether.

-

Dry the product under vacuum to obtain 6-hydroxyquinazolin-4(3H)-one as a solid.

-

Step 2: Synthesis of 6-Acetoxyquinazolin-4(3H)-one

This step involves the acetylation of the hydroxyl group of 6-hydroxyquinazolin-4(3H)-one using acetic anhydride.

-

Materials:

-

6-Hydroxyquinazolin-4(3H)-one (1.0 eq)

-

Pyridine

-

Acetic anhydride (1.2 eq)

-

-

Procedure:

-

Suspend 6-hydroxyquinazolin-4(3H)-one in pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetic anhydride dropwise to the suspension with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC (dichloromethane:methanol, 9:1).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 6-acetoxyquinazolin-4(3H)-one.

-

Step 3: Synthesis of this compound

The final step is the chlorination of the 4-position of the quinazolinone ring using thionyl chloride.[1]

-

Materials:

-

6-Acetoxyquinazolin-4(3H)-one (1.0 eq)

-

Thionyl chloride (SOCl₂) (10 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add 6-acetoxyquinazolin-4(3H)-one.

-

Carefully add thionyl chloride to the flask, followed by a catalytic amount of DMF (e.g., 2-3 drops).

-

Heat the mixture to reflux (approximately 79°C) and maintain for 3-4 hours.[1] The solid should dissolve as the reaction progresses.

-

Monitor the reaction by TLC (ethyl acetate:hexanes, 1:1).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

To the residue, add toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step twice.[1]

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

-

Data Summary

| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |

| 1 | 2-Amino-5-hydroxybenzoic acid | 6-Hydroxyquinazolin-4(3H)-one | Formamidine acetate | 2-Methoxyethanol | 75-85 |

| 2 | 6-Hydroxyquinazolin-4(3H)-one | 6-Acetoxyquinazolin-4(3H)-one | Acetic anhydride, Pyridine | Pyridine | 80-90 |

| 3 | 6-Acetoxyquinazolin-4(3H)-one | This compound | Thionyl chloride, DMF | Thionyl chloride | 85-95 |

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme care and under an inert atmosphere.

-

Pyridine is a flammable and harmful liquid. Avoid inhalation and contact with skin.

-

Properly quench and dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloroquinazolin-6-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 4-chloroquinazolin-6-yl acetate, a key intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors. The protocols detailed below are intended for use by qualified professionals in a laboratory setting.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 4-substituted quinazoline derivatives have garnered significant attention as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[2] The substitution pattern on the quinazoline ring is crucial for biological activity.

The 4-chloro group on the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of various functional groups, most notably anilines and other amines. The 6-acetoxy group can modulate the electronic properties of the quinazoline ring and may serve as a synthetic handle for further derivatization.

This document outlines the synthetic utility of this compound in preparing 4-anilinoquinazoline derivatives, which are of significant interest in the development of targeted cancer therapies.

Signaling Pathway: EGFR Inhibition by 4-Anilinoquinazolines

4-Anilinoquinazoline derivatives are well-known inhibitors of the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3]

In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell growth. 4-Anilinoquinazolines act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This binding prevents ATP from accessing the active site, thereby inhibiting autophosphorylation and blocking the entire downstream signaling cascade.[4]

References

Application Notes and Protocols: Deprotection of the Acetate Group in 4-Chloroquinazolin-6-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinazolin-6-yl acetate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably tyrosine kinase inhibitors such as Gefitinib. The deprotection of the acetate group to yield 4-chloroquinazolin-6-ol is a critical step in these synthetic routes. This document provides detailed protocols for the effective removal of the acetyl protecting group, along with a comparison of different methodologies. The selection of a specific deprotection method often depends on the overall synthetic strategy, the presence of other functional groups, and desired reaction conditions (e.g., pH, temperature).

Overview of Deprotection Strategies